molecular formula C13H8N2O4 B5704342 5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione

5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione

Cat. No.: B5704342
M. Wt: 256.21 g/mol
InChI Key: PZKPUINIVWFTGF-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-((Hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furan ring, a benzo[c]azoline ring, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the furan derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Formation of the Benzo[c]azoline Ring: The final step involves the cyclization of the intermediate compound to form the benzo[c]azoline ring. This can be achieved through a condensation reaction using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[5-((Hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

5-[5-((Hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **5-((Hydroxyimino)methyl)-2-furyl]-1H-isoindole-1,3(2H)-dione
  • **5-((Hydroxyimino)methyl)-2-furyl]-1H-indole-1,3(2H)-dione

Uniqueness

5-[5-((Hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[5-[(E)-hydroxyiminomethyl]furan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-12-9-3-1-7(5-10(9)13(17)15-12)11-4-2-8(19-11)6-14-18/h1-6,18H,(H,15,16,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKPUINIVWFTGF-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=NO)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C3=CC=C(O3)/C=N/O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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